N-(4-(3,5-双(三氟甲基)苯氧基)苯基)-2-氟-6-碘苯甲酰胺
概述
描述
CU-115 是 Toll 样受体 8 (TLR8) 的一种选择性且有效的拮抗剂。它对 TLR8 的抑制浓度 (IC50) 为 1.04 µM,对 Toll 样受体 7 (TLR7) 的抑制浓度大于 50 µM。 该化合物以其能够降低 THP-1 细胞中 R-848 激活的肿瘤坏死因子-α (TNF-α) 和白介素-1β (IL-1β) 的产生而闻名 .
科学研究应用
CU-115 在科学研究中有多种应用,特别是在免疫学和炎症领域。它用于研究 Toll 样受体,特别是 TLR8 和 TLR7 的信号通路。 通过抑制这些受体,CU-115 有助于研究人员了解 TLR 在免疫反应和炎症过程中的作用 .
除了在免疫学中的应用之外,CU-115 还用于研究自身免疫性疾病和炎症性疾病。 它能够降低 TNF-α 和 IL-1β 等促炎细胞因子的产生,使其成为研究这些疾病机制的宝贵工具 .
作用机制
CU-115 通过选择性抑制 TLR8 和在较小程度上抑制 TLR7 来发挥作用。Toll 样受体是一类蛋白质,在先天免疫系统中起着至关重要的作用,通过识别病原体相关分子模式 (PAMP) 并启动免疫反应。 通过拮抗 TLR8,CU-115 阻止了导致促炎细胞因子产生的下游信号通路的激活 .
CU-115 的分子靶标包括 TLR8 和 TLR7 蛋白。 对这些受体的抑制会破坏参与 TNF-α 和 IL-1β 产生的信号通路,从而减少炎症和免疫反应 .
安全和危害
未来方向
生化分析
Biochemical Properties
CU-115 plays a crucial role in biochemical reactions by selectively inhibiting TLR8 over TLR7. The compound has an IC50 value of 1.04 µM for TLR8 and greater than 50 µM for TLR7 . This selectivity is significant as it allows for targeted modulation of immune responses. CU-115 interacts with various biomolecules, including TNF-α and IL-1β, by decreasing their production in THP-1 cells activated by R-848 . These interactions suggest that CU-115 can effectively suppress inflammatory responses mediated by TLR8 signaling pathways.
Cellular Effects
CU-115 exerts notable effects on various cell types and cellular processes. In human THP-1 cells, CU-115 abolishes the production of TNF-α and represses the expression of IL-1β when activated by R-848 . This indicates that CU-115 can significantly influence cell signaling pathways involved in inflammation. Additionally, CU-115 does not modulate NF-kB inhibition induced by other TLR ligands, highlighting its specificity for TLR8 . The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent in modulating immune responses.
Molecular Mechanism
The molecular mechanism of CU-115 involves its binding interactions with TLR8, leading to the inhibition of TLR8 signaling pathways. CU-115 selectively binds to TLR8, preventing the receptor from interacting with its ligands and subsequently inhibiting downstream signaling events . This inhibition results in decreased transcriptional activity of type I interferons and reduced production of pro-inflammatory cytokines such as TNF-α and IL-1β . By targeting TLR8, CU-115 effectively modulates immune responses at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of CU-115 have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on TLR8 signaling pathways over extended periods . At higher concentrations (100 µM), CU-115 displays partial toxicity in THP Dual cells
Dosage Effects in Animal Models
The effects of CU-115 vary with different dosages in animal models. At low concentrations (0.5-20 µM), CU-115 is non-toxic and effectively inhibits TLR8 signaling . At higher doses (100 µM), the compound exhibits partial toxicity These findings suggest that CU-115 has a therapeutic window within which it can exert its beneficial effects without causing adverse reactions
Metabolic Pathways
CU-115 is involved in metabolic pathways that regulate immune responses. The compound interacts with enzymes and cofactors that modulate the production of pro-inflammatory cytokines . By inhibiting TLR8 signaling, CU-115 affects metabolic flux and metabolite levels, leading to reduced inflammation . These interactions highlight the compound’s potential in modulating metabolic pathways associated with immune responses.
Transport and Distribution
Within cells and tissues, CU-115 is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . CU-115’s ability to selectively target TLR8 ensures its effective distribution to sites of inflammation, where it can exert its therapeutic effects .
Subcellular Localization
CU-115’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that CU-115 can effectively interact with TLR8 and inhibit its signaling pathways, thereby modulating immune responses at the subcellular level .
准备方法
合成路线和反应条件
CU-115 的合成涉及制备 N-(4-(3,5-双(三氟甲基)苯氧基)苯基)-2-氟-6-碘苯甲酰胺。 详细的合成路线和反应条件属于专有信息,通常涉及多个有机合成的步骤,包括卤化和酰胺化 .
工业生产方法
CU-115 的工业生产方法没有广泛的文献记载。
化学反应分析
反应类型
CU-115 主要由于其结构中存在卤素原子而发生取代反应。它还可以在特定条件下参与还原和氧化反应。
常用试剂和条件
与 CU-115 反应中使用的常用试剂包括卤化剂、还原剂和氧化剂。具体条件取决于所需的反应和所涉及的官能团。
主要生成产物
CU-115 反应生成的产物取决于它所发生的反应类型。例如,取代反应可能导致卤素原子被其他官能团取代,而还原反应可能导致形成该化合物的还原衍生物。
相似化合物的比较
CU-115 在作为 TLR8 拮抗剂的选择性和效力方面是独特的。 类似的化合物包括 CU-CPT-9a,它也是一种有效的 TLR8 抑制剂,其 IC50 为 0.5 nM,以及 TLR7/8-IN-1,一种用于自身免疫性疾病研究的结晶 TLR7/TLR8 抑制剂 .
与这些化合物相比,CU-115 对 TLR8 的 IC50 更高,表明它效力较低,但仍然有效。 它对 TLR8 相对于 TLR7 的选择性也是一项显着特征,使其成为研究 TLR8 特异性信号通路的宝贵工具 .
类似化合物
CU-CPT-9a: 一种有效的 TLR8 抑制剂,其 IC50 为 0.5 nM。
TLR7/8-IN-1: 一种用于自身免疫性疾病研究的结晶 TLR7/TLR8 抑制剂。
氯喹: 一种具有抗疟疾和抗炎活性的 Toll 样受体抑制剂。
阿菲美托兰: 一种用于炎症和自身免疫性疾病研究的 Toll 样受体拮抗剂.
属性
IUPAC Name |
N-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-2-fluoro-6-iodobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F7INO2/c22-16-2-1-3-17(29)18(16)19(31)30-13-4-6-14(7-5-13)32-15-9-11(20(23,24)25)8-12(10-15)21(26,27)28/h1-10H,(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSLCRYVUJORPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)C(=O)NC2=CC=C(C=C2)OC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F7INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。